molecular formula C16H10F3NS B1394256 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole CAS No. 533867-27-5

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole

Cat. No.: B1394256
CAS No.: 533867-27-5
M. Wt: 305.3 g/mol
InChI Key: LSMAABODKIIJEU-UHFFFAOYSA-N
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Description

“2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” is a chemical compound with the empirical formula C16H10F3NS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

Thiazole derivatives can be synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde . The resulting compounds are characterized via elemental analysis, physico-chemical, and spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C16H10F3NS) and molecular weight (305.31800) . Other properties such as density, boiling point, and melting point are not available from the search results.

Scientific Research Applications

Anticancer Activity

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole derivatives have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives showed significant activity against various cancer cell lines, including A-549, Bel7402, and HCT-8. The derivatives with specific substitutions on the thiazole ring demonstrated the highest activity, indicating their potential in cancer treatment research (Cai et al., 2016).

Corrosion Inhibition

Thiazole derivatives, including those with this compound, have been studied as corrosion inhibitors. These compounds showed significant potential in protecting mild steel against corrosion in acidic media. The effectiveness of these inhibitors was demonstrated through various techniques, such as gravimetric and electrochemical methods, suggesting their applicability in industrial corrosion protection (Chaitra et al., 2016).

Synthesis of Hybrid Materials

Research has been conducted on the synthesis of novel hybrid materials using thiazole derivatives. These materials, prepared via sol-gel processes, involve the combination of carbon nanotubes, tetraethoxysilane, and heteroaryl 2-aminothiazole azo dyes. Such materials find applications in various fields, including material science and nanotechnology (Yen et al., 2013).

Anti-bacterial Activities

Thiazole derivatives, including this compound, have shown promising antibacterial activities. These compounds have been synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects. This highlights their potential in developing new antibacterial agents (Li-ga, 2015).

Photophysical Properties

Studies on the photophysical properties of thiazole derivatives, including those containing this compound, have been conducted. These compounds exhibit distinct absorption and luminescence properties, which are of interest in the field of photochemistry and materials science (Murai et al., 2017).

Future Directions

Thiazole derivatives have been found to have a wide range of biological activities, making them promising candidates for drug development . Future research could focus on exploring the biological activities of “2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” and its potential applications in medicine .

Biochemical Analysis

Biochemical Properties

2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions between this compound and these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, they may alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, thiazole derivatives have been reported to inhibit enzymes involved in DNA replication and repair, thereby exerting cytotoxic effects on cancer cells . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity. At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted through urine or bile . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in certain tissues or cellular compartments can influence its therapeutic or toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, thiazole derivatives may localize to the nucleus, where they can interact with DNA or nuclear proteins, influencing gene expression and cellular processes.

Properties

IUPAC Name

2-phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NS/c17-16(18,19)13-8-6-11(7-9-13)14-10-21-15(20-14)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMAABODKIIJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677305
Record name 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533867-27-5
Record name 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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